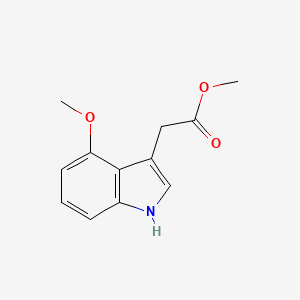![molecular formula C11H22N2 B15123973 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15123973.png)
3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine is a chemical compound with the molecular formula C11H22N2. It is part of the azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This method often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods may involve bulk custom synthesis and procurement .
Analyse Des Réactions Chimiques
3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3-tert-butyl-3-azabicyclo[3.2.1]octane-8-hydroxylamine.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different products.
Common reagents and conditions used in these reactions include catalytic hydrogenation, Grignard reagents, and specialized acylation reagents . Major products formed from these reactions include hydroxylamine derivatives and other substituted azabicyclo[3.2.1]octane compounds .
Applications De Recherche Scientifique
3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Biology: It is utilized in proteomics research applications.
Medicine: The compound is part of the tropane alkaloid family, which has significant biological activities.
Industry: It is used in bulk manufacturing and custom synthesis for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine involves its interaction with specific molecular targets and pathways. As a member of the tropane alkaloid family, it may interact with neurotransmitter receptors and enzymes, influencing various biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine can be compared with other similar compounds such as:
- Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one
- Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
These compounds share the azabicyclo[3.2.1]octane scaffold but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific tert-butyl and amine functional groups, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C11H22N2 |
|---|---|
Poids moléculaire |
182.31 g/mol |
Nom IUPAC |
3-tert-butyl-3-azabicyclo[3.2.1]octan-8-amine |
InChI |
InChI=1S/C11H22N2/c1-11(2,3)13-6-8-4-5-9(7-13)10(8)12/h8-10H,4-7,12H2,1-3H3 |
Clé InChI |
HXEOCJDNAJZJJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1CC2CCC(C1)C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


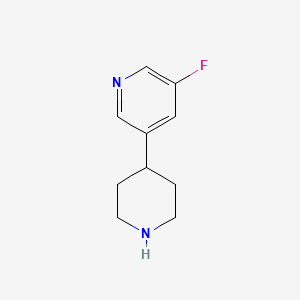
![9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B15123900.png)
![1-Oxa-6-azacyclopentadecan-15-one,13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-, monohydrate,(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-](/img/structure/B15123904.png)
![3-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15123905.png)
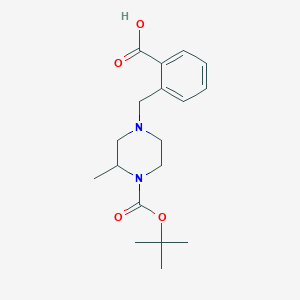
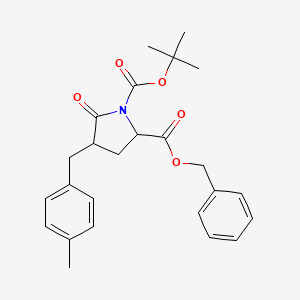
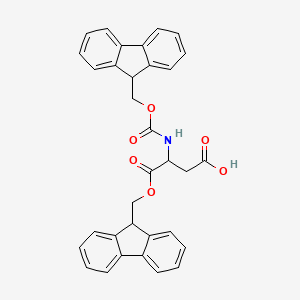
![4-Chloro-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B15123918.png)
![N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide](/img/structure/B15123931.png)
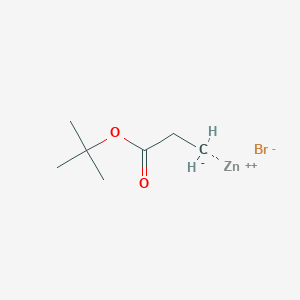
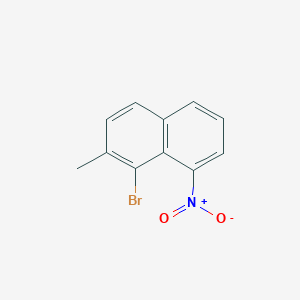
![[3-Hydroxy-13-methyl-7-[9-(3,3,4,4,4-pentafluorobutylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B15123961.png)

